3-Tetrahydrofuranylmethyl triflate

Description

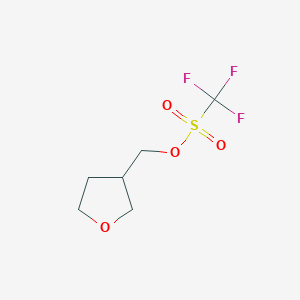

3-Tetrahydrofuranylmethyl triflate is a trifluoromethanesulfonate ester characterized by a tetrahydrofuran (THF) ring substituent. It serves as a reactive intermediate in organic synthesis, particularly in alkylation and glycosylation reactions.

Properties

Molecular Formula |

C6H9F3O4S |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

oxolan-3-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-4-5-1-2-12-3-5/h5H,1-4H2 |

InChI Key |

CTHJIPQQNSSJLX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Reactivity

3-Tetrahydrofuranylmethyl triflate exhibits marked thermal instability compared to other triflate esters. Experimental studies demonstrate that it undergoes decomposition at temperatures as low as 55°C, even in inert solvents like dichloromethane or acetonitrile . In contrast:

- Trifluoromethanesulfonyl chloride (a related sulfonyl halide) has a boiling point of 29–32°C and higher thermal stability under anhydrous conditions .

- Triflate intermediates 3a and 3b (2,9-diazaperylene derivatives) remain stable at room temperature but show reactivity shifts in the presence of electron-deficient aromatic systems .

Electronic Properties and Frontier Orbital Energies

The electronic behavior of triflates is heavily influenced by substituents. For this compound, the electron-donating THF group likely raises its HOMO (Highest Occupied Molecular Orbital) energy, enhancing nucleophilic reactivity. By comparison:

- Triflate intermediates 3a and 3b (with sp² nitrogen atoms) exhibit stabilized HOMO/LUMO (Lowest Unoccupied Molecular Orbital) energies due to electron-withdrawing effects. For example, 3a has a HOMO of -5.5 eV and LUMO of -2.0 eV, whereas 3b shows a HOMO of -5.3 eV and LUMO of -1.9 eV .

- Methyl triflate (lacking cyclic ether substituents) has higher electrophilicity but lower steric hindrance, enabling faster alkylation kinetics.

Physical and Chemical Properties

Research Findings and Discussion

- Instability Mechanism : The decomposition of this compound at 55°C involves oxygen transfer or solvolysis pathways, as observed in analogous triflates . This limits its utility in high-temperature reactions.

- Electronic Modulation : Unlike nitrogen-stabilized triflates (e.g., 3a/3b), the THF group in this compound likely reduces electron-deficient character, altering its interaction with nucleophiles .

- Solubility : The THF moiety enhances solubility in polar aprotic solvents (e.g., THF, acetonitrile) compared to aryl triflates, which often require halogenated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.